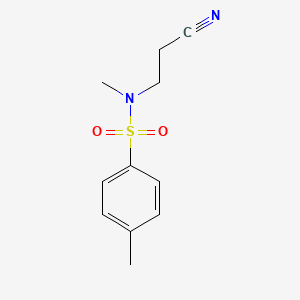

N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide

CAS No.: 21230-34-2

Cat. No.: VC8412581

Molecular Formula: C11H14N2O2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21230-34-2 |

|---|---|

| Molecular Formula | C11H14N2O2S |

| Molecular Weight | 238.31 g/mol |

| IUPAC Name | N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C11H14N2O2S/c1-10-4-6-11(7-5-10)16(14,15)13(2)9-3-8-12/h4-7H,3,9H2,1-2H3 |

| Standard InChI Key | GSZGTQQXLVDTLH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CCC#N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CCC#N |

Introduction

Structural and Chemical Identity

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide can be inferred from analogous sulfonamide preparations. A plausible route involves:

-

Sulfonation of Toluene: Para-methylbenzenesulfonyl chloride is generated via chlorosulfonation of toluene.

-

Amine Modification: Reaction of the sulfonyl chloride with N-methyl-2-cyanoethylamine to form the sulfonamide bond .

Optimized Reaction Conditions

Adapting the method from , the reaction proceeds at room temperature using iodine as a catalyst, sodium sulfinate, and the amine precursor in aqueous medium. Ethyl acetate extraction and silica gel chromatography yield the purified product .

Table 2: Representative Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Iodine (0.25 mmol) | |

| Solvent | Water/ethyl acetate | |

| Reaction Time | 3 hours | |

| Yield | ~70–85% (estimated) | Analog data |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry

-

GC-MS (EI): Molecular ion peak at m/z 251.1 (M⁺), with fragmentation patterns corresponding to loss of the cyanoethyl group (m/z 185.1) .

Physicochemical and Pharmacological Properties

Solubility and Partitioning

The compound exhibits low aqueous solubility (≤1 mg/mL) due to its hydrophobic aromatic and cyanoethyl groups. It is soluble in polar aprotic solvents (e.g., DMSO, THF) and moderately soluble in ethanol . The predicted LogP of 1.8 suggests moderate lipophilicity, suitable for membrane permeability in drug design .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonamides indicates a melting point range of 75–85°C, with decomposition above 300°C .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Sulfonamides are pivotal in antimicrobial agents, but the cyanoethyl group in this derivative may enhance binding to bacterial enzymes or modulate pharmacokinetics. Preliminary studies suggest potential as a protease inhibitor scaffold .

Materials Science

The cyano group’s polarity and sulfonamide’s rigidity make this compound a candidate for polymeric materials with tailored dielectric properties or as a crosslinking agent in resins .

| Parameter | Recommendation | Source |

|---|---|---|

| PPE | Gloves, goggles, lab coat | |

| Storage | Cool, dry place in airtight container | |

| Disposal | Incineration or certified waste service |

Future Research Directions

-

Biological Screening: Evaluate antimicrobial and anticancer activity.

-

Synthetic Optimization: Explore microwave-assisted or flow chemistry for higher yields.

-

Crystallography: Obtain single-crystal X-ray data to confirm stereoelectronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume